![molecular formula C16H23N3O B2796933 3-环己基-1-(1,2,3,4-四氢喹啉-8-基)脲 CAS No. 1016534-38-5](/img/structure/B2796933.png)
3-环己基-1-(1,2,3,4-四氢喹啉-8-基)脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Cyclohexyl-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea is a chemical compound with the IUPAC name N-cyclohexyl-N’-(1,2,3,4-tetrahydro-5-quinolinyl)urea . It has a molecular weight of 273.38 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 3-Cyclohexyl-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea is 1S/C16H23N3O/c20-16(18-12-6-2-1-3-7-12)19-15-10-4-9-14-13(15)8-5-11-17-14/h4,9-10,12,17H,1-3,5-8,11H2,(H2,18,19,20) . This code provides a unique identifier for the molecular structure of this compound.Physical And Chemical Properties Analysis
3-Cyclohexyl-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea is a powder that is stored at room temperature . Its molecular weight is 273.38 .科学研究应用
合成和反应性:
- Elkholy 和 Morsy (2006) 描述了通过环己酮与各种化合物(包括尿素)反应来合成四氢喹啉衍生物。这证明了该化合物在合成复杂有机结构中的作用 (Elkholy & Morsy, 2006)。
- Bischoff、Schroeder 和 Gründemann (1982) 讨论了涉及环己酮-2-羧酰胺和氰酰胺的腈酰胺重排,以形成各种尿素衍生物,突出了类似化合物的化学转化 (Bischoff, Schroeder, & Gründemann, 1982)。
对映选择性合成:
- Xu、Zhang 和 Jacobsen (2014) 详细介绍了使用手性磺酰胺尿素催化剂合成手性四氢异喹啉。这项研究强调了该化合物在创建对映选择性产物中的用途,这对药物合成至关重要 (Xu, Zhang, & Jacobsen, 2014)。
药理活性化合物开发:
- Schmidt 等人 (2011) 合成了新型色满和四氢喹啉尿素,并将其评估为 TRPV1 拮抗剂,表明在药物开发中具有潜力 (Schmidt et al., 2011)。
Biginelli 型合成:
- Kolosov、Kulyk、Al-Ogaili 和 Orlov (2015) 探讨了使用尿素合成四氢喹唑啉-2,5(1H,6H)-二酮,展示了该化合物在多种有机合成方法中的相关性 (Kolosov, Kulyk, Al-Ogaili, & Orlov, 2015)。
抗乙酰胆碱酯酶活性:
- Vidaluc、Calmel、Bigg、Carilla 和 Briley (1995) 合成了尿素并评估了它们的抗乙酰胆碱酯酶活性,表明在治疗阿尔茨海默病等疾病中具有潜在应用 (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995)。
中枢神经系统和心血管系统效应:
- Pandey、Mukesh、Kumar 和 Trivedi (2008) 评估了化合物对中枢神经系统和心血管系统的影响,展示了该化合物在医学研究中的潜力 (Pandey, Mukesh, Kumar, & Trivedi, 2008)。
杂环的形成:
- Bischoff 和 Schroeder (1983) 讨论了使用氰基-环己烯基-尿素形成杂环,再次强调了该化合物在复杂有机化学中的作用 (Bischoff & Schroeder, 1983)。
SARS-CoV-2 蛋白质相互作用:
- Krysantieva、Voronina 和 Safin (2023) 合成了四氢喹唑啉衍生物并研究了它与 SARS-CoV-2 蛋白质的相互作用,表明在抗病毒研究中具有潜在应用 (Krysantieva, Voronina, & Safin, 2023)。
超分子凝胶剂:
- Braga、d’Agostino、D’Amen、Grepioni、Genovese、Prodi 和 Sgarzi (2013) 合成了喹啉尿素衍生物并研究了它们的凝胶化行为,突出了在材料科学中的潜在应用 (Braga, d’Agostino, D’Amen, Grepioni, Genovese, Prodi, & Sgarzi, 2013)。
作用机制
Target of Action
The primary targets of 3-Cyclohexyl-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .
Biochemical Pathways
As research progresses, we can expect to gain a better understanding of the pathways this compound affects and their downstream effects .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of 3-Cyclohexyl-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea’s action are currently unknown. As research continues, we will gain a better understanding of these effects .
属性
IUPAC Name |
1-cyclohexyl-3-(1,2,3,4-tetrahydroquinolin-8-yl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c20-16(18-13-8-2-1-3-9-13)19-14-10-4-6-12-7-5-11-17-15(12)14/h4,6,10,13,17H,1-3,5,7-9,11H2,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPGGTZSLHZYIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CC=CC3=C2NCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclohexyl-1-(1,2,3,4-tetrahydroquinolin-8-yl)urea |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。